Bis(tri-o-tolylphosphine)palladium(0)

Descripción general

Descripción

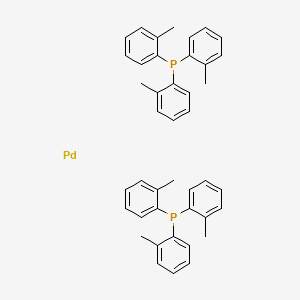

Bis(tri-o-tolylphosphine)palladium(0) is a chemical compound with the molecular formula C42H42P2Pd . It is used as a catalyst for palladium-catalyzed cross-coupling reactions, Kumada coupling, and Heck coupling . It is also used in amination and arylation reactions .

Synthesis Analysis

The synthesis of Bis(tri-o-tolylphosphine)palladium(0) involves the reaction of “Pd (DBA) 2” with tri-o-tolylphosphine in benzene . The reaction mixture is stirred at room temperature for 20 hours, resulting in a purple-brown solution .Molecular Structure Analysis

The molecular structure of Bis(tri-o-tolylphosphine)palladium(0) is represented by the SMILES string: [Pd].CC1=CC=CC=C1P(C1=CC=CC=C1C)C1=CC=CC=C1C.CC1=CC=CC=C1P(C1=CC=CC=C1C)C1=CC=CC=C1C . This indicates that the palladium atom is coordinated with two tri-o-tolylphosphine ligands .Chemical Reactions Analysis

As a catalyst, Bis(tri-o-tolylphosphine)palladium(0) is involved in various chemical reactions. It is used in palladium-catalyzed cross-coupling reactions, Kumada coupling, and Heck coupling . It is also used in amination and arylation reactions .Physical And Chemical Properties Analysis

Bis(tri-o-tolylphosphine)palladium(0) has a molecular weight of 715.1 g/mol . It has a melting point of 220-225 °C . The compound is air sensitive .Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado catalizadas por paladio

“Bis(tri-o-tolylphosphine)palladium(0)” se utiliza como catalizador para reacciones de acoplamiento cruzado catalizadas por paladio . Estas reacciones son una herramienta poderosa para la formación de enlaces carbono-carbono, que son cruciales en la síntesis de una amplia gama de compuestos orgánicos.

Acoplamiento Kumada

El acoplamiento Kumada es otra aplicación donde “Bis(tri-o-tolylphosphine)palladium(0)” se utiliza como catalizador . Esta reacción implica el acoplamiento de un compuesto organomagnesio (reactivo de Grignard) con un haluro orgánico para formar un nuevo enlace carbono-carbono.

Acoplamiento Heck

El acoplamiento Heck, un proceso utilizado para acoplar alquenos con haluros de arilo o vinilo, también utiliza “Bis(tri-o-tolylphosphine)palladium(0)” como catalizador . Esta reacción se utiliza ampliamente en química orgánica para la síntesis de moléculas orgánicas más grandes a partir de otras más pequeñas.

Reacciones de aminación

“Bis(tri-o-tolylphosphine)palladium(0)” se utiliza en reacciones de aminación . Estas reacciones implican la introducción de un grupo amino en una molécula, lo cual es un paso clave en la síntesis de muchos productos farmacéuticos y productos químicos finos.

Reacciones de arilación

Las reacciones de arilación, que implican la introducción de un grupo arilo en una molécula, también utilizan "Bis(tri-o-tolylphosphine)palladium(0)" . Estas reacciones son importantes en la síntesis de una amplia gama de compuestos orgánicos, incluidos los productos farmacéuticos y los materiales para la electrónica orgánica.

Material precursor en la deposición de películas delgadas

“Bis(tri-o-tolylphosphine)palladium(0)” se utiliza como material precursor en la deposición de películas delgadas . Este proceso se utiliza para crear películas delgadas de material en un sustrato, lo cual es un paso clave en la fabricación de muchos tipos de dispositivos electrónicos.

Catalizador en química industrial

En química industrial, “Bis(tri-o-tolylphosphine)palladium(0)” se utiliza como catalizador para diversas reacciones . Su uso ayuda a aumentar la eficiencia de estas reacciones y a reducir la cantidad de residuos producidos.

Fabricación de LED

“Bis(tri-o-tolylphosphine)palladium(0)” también se utiliza en la fabricación de LED . Desempeña un papel crucial en la síntesis de materiales utilizados en estos dispositivos.

Mecanismo De Acción

Target of Action

Bis(tri-o-tolylphosphine)palladium(0) primarily targets the process of cross-coupling reactions . It acts as a catalyst for palladium-catalyzed cross-coupling reactions, including Kumada coupling and Heck coupling . It is also used in amination and arylation reactions .

Mode of Action

Bis(tri-o-tolylphosphine)palladium(0) interacts with its targets by facilitating the bond formation between two molecules in cross-coupling reactions . As a catalyst, it speeds up the reaction without being consumed, allowing the reaction to proceed at a faster rate or under milder conditions .

Biochemical Pathways

The primary biochemical pathway affected by Bis(tri-o-tolylphosphine)palladium(0) is the cross-coupling reaction pathway . This pathway involves the formation of a new carbon-carbon bond between two different organic compounds . The downstream effects include the synthesis of complex organic compounds, which are crucial in various fields such as pharmaceuticals and materials science .

Pharmacokinetics

Like other catalysts, it is expected to remain unchanged during the reaction and can be recovered and reused .

Result of Action

The molecular and cellular effects of Bis(tri-o-tolylphosphine)palladium(0)'s action are the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of complex organic compounds, including biologically active compounds and polymers .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Bis(tri-o-tolylphosphine)palladium(0) acts as a catalyst in biochemical reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. It interacts with various enzymes and proteins, facilitating the transfer of functional groups between molecules. The compound’s interaction with biomolecules is primarily through its palladium center, which can coordinate with various ligands and substrates, enhancing the reactivity of the molecules involved . This catalytic activity is essential in biochemical processes such as the synthesis of complex organic molecules and pharmaceuticals.

Cellular Effects

Bis(tri-o-tolylphosphine)palladium(0) influences cellular processes by acting as a catalyst in reactions that modify cellular components. It can affect cell signaling pathways by facilitating the synthesis of signaling molecules or modifying existing ones. Additionally, the compound can impact gene expression by participating in reactions that alter the structure or function of DNA and RNA . Its role in cellular metabolism includes catalyzing reactions that produce or consume metabolic intermediates, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of Bis(tri-o-tolylphosphine)palladium(0) involves its palladium center, which can form coordination complexes with various substrates. This interaction facilitates the transfer of functional groups, enabling the formation of new chemical bonds. The compound can act as both an electron donor and acceptor, allowing it to participate in redox reactions and other catalytic processes . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context, and can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(tri-o-tolylphosphine)palladium(0) can change over time due to its stability and degradation. The compound is air-sensitive and must be stored under inert conditions to maintain its activity . Over time, exposure to air and moisture can lead to the degradation of the compound, reducing its catalytic efficiency. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to catalyze reactions over extended periods .

Dosage Effects in Animal Models

The effects of Bis(tri-o-tolylphosphine)palladium(0) in animal models vary with different dosages. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function and overall organism health .

Metabolic Pathways

Bis(tri-o-tolylphosphine)palladium(0) is involved in various metabolic pathways, particularly those related to the synthesis and modification of organic molecules. It interacts with enzymes and cofactors that facilitate the transfer of functional groups, influencing the levels of metabolites and the overall metabolic flux . The compound’s catalytic activity can lead to the production of new metabolic intermediates, which can then participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, Bis(tri-o-tolylphosphine)palladium(0) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its catalytic activity and overall effectiveness . The compound’s distribution is also influenced by its solubility and stability, with higher concentrations typically found in areas where it can form stable complexes with biomolecules .

Subcellular Localization

The subcellular localization of Bis(tri-o-tolylphosphine)palladium(0) is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, where it can exert its catalytic effects . For example, the compound may be localized to the mitochondria, where it can participate in metabolic reactions, or to the nucleus, where it can influence gene expression .

Propiedades

IUPAC Name |

palladium;tris(2-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H21P.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h2*4-15H,1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBIJGNGGJBNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449462 | |

| Record name | Pd[(o-tol)3P]2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69861-71-8 | |

| Record name | Pd[(o-tol)3P]2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tri-o-tolylphosphine) Palladium(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of phosphine dissociation in the reactivity of Bis(tri-o-tolylphosphine)palladium(0)?

A1: The research abstract highlights that oxidative addition of an aryl bromide to Bis(tri-o-tolylphosphine)palladium(0) occurs after the dissociation of a tri-o-tolylphosphine ligand []. This suggests that the two-coordinate palladium(0) species, formed after ligand dissociation, is the reactive intermediate in this process. This is a crucial finding because it sheds light on the mechanistic pathway of the reaction. Understanding the role of ligand dissociation in generating reactive palladium species is fundamental for optimizing palladium-catalyzed cross-coupling reactions, which are ubiquitous in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)

![2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid](/img/structure/B1311346.png)